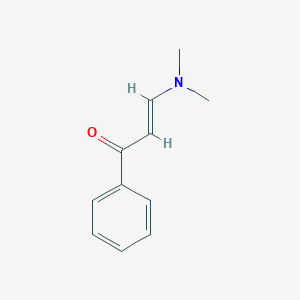

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTKDPINCSJXAA-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1201-93-0 | |

| Record name | (E)-3-Dimethylamino-1-phenyl-propenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one basic properties

An In-Depth Technical Guide to the Basic Properties of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Introduction

This compound, a member of the β-enaminone class of compounds, is a versatile synthetic intermediate with significant applications across organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure features a dimethylamino group and a benzoyl group connected by a conjugated α,β-unsaturated system. This "push-pull" electronic arrangement confers unique reactivity, allowing it to serve as a building block for a wide array of more complex molecules.[1] Understanding the fundamental basicity of this compound is paramount, as this property governs its nucleophilicity, solubility, reaction mechanisms, and potential pharmacokinetic behavior. This guide provides a detailed examination of the structural and electronic factors that define the basicity of this compound, outlines rigorous experimental protocols for its quantification, and discusses the practical implications for researchers in drug development and chemical synthesis.

Part 1: The Theoretical Framework of Basicity

The basicity of this compound is a direct consequence of its unique electronic structure as a vinylogous amide. The concept of vinylogy describes the transmission of electronic effects through a conjugated π-system, meaning this molecule exhibits properties analogous to a standard amide, but with reactivity mediated by the intervening carbon-carbon double bond.[3]

Electronic Structure and Resonance

The nitrogen atom's lone pair of electrons is not localized; instead, it is delocalized across the conjugated system, extending from the amino group to the carbonyl oxygen. This delocalization can be represented by the following resonance structures:

References

An In-depth Technical Guide to 3-(Dimethylamino)-1-phenyl-2-propen-1-one: Synthesis, Spectroscopic Characterization, and Applications in Heterocyclic Chemistry

This guide provides a comprehensive technical overview of 3-(dimethylamino)-1-phenyl-2-propen-1-one, a versatile building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, detailed spectroscopic analysis, and its significant applications, particularly in the construction of diverse heterocyclic frameworks.

Introduction: The Versatility of an Enaminone Building Block

3-(Dimethylamino)-1-phenyl-2-propen-1-one, a prominent member of the enaminone class of compounds, stands as a testament to the power of functional group interplay. Enaminones are characterized by a conjugated system comprising an amino group and a carbonyl group linked by a carbon-carbon double bond. This arrangement imparts a unique reactivity profile, rendering them highly valuable intermediates in organic synthesis. Their dual nucleophilic and electrophilic nature allows for a wide array of chemical transformations, making them ideal precursors for a variety of complex molecules.[1][2]

This guide will explore the fundamental aspects of 3-(dimethylamino)-1-phenyl-2-propen-1-one, from its efficient synthesis to its detailed spectroscopic fingerprint, and culminating in its application as a powerful tool for the synthesis of medicinally relevant heterocyclic compounds.

Synthesis of 3-(Dimethylamino)-1-phenyl-2-propen-1-one: A Robust and Efficient Protocol

The most common and efficient synthesis of 3-(dimethylamino)-1-phenyl-2-propen-1-one involves the condensation of acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] This reaction is a classic example of the utility of amide acetals in forming enaminones from methyl ketones.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the enol or enolate of acetophenone on the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.

Caption: Synthesis of 3-(dimethylamino)-1-phenyl-2-propen-1-one.

Detailed Experimental Protocol

Materials:

-

Acetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Xylene (anhydrous)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (e.g., 1.0 g, 8.32 mmol) and N,N-dimethylformamide dimethyl acetal (e.g., 2.97 g, 24.96 mmol) in anhydrous xylene (30 mL).

-

Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(dimethylamino)-1-phenyl-2-propen-1-one as a crystalline solid.

Spectroscopic Characterization: A Definitive Fingerprint

A thorough spectroscopic analysis is crucial for the unambiguous identification and quality control of 3-(dimethylamino)-1-phenyl-2-propen-1-one. The following data provides a comprehensive spectroscopic profile of the compound.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.90-7.85 (m, 2H): Protons on the phenyl ring ortho to the carbonyl group.

-

δ 7.45-7.35 (m, 3H): Protons on the phenyl ring meta and para to the carbonyl group.

-

δ 7.65 (d, J = 12.4 Hz, 1H): Vinylic proton β to the carbonyl group.

-

δ 5.65 (d, J = 12.4 Hz, 1H): Vinylic proton α to the carbonyl group.

-

δ 3.10 (s, 3H): Methyl protons of the dimethylamino group.

-

δ 2.90 (s, 3H): Methyl protons of the dimethylamino group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 188.0: Carbonyl carbon (C=O).

-

δ 152.0: Vinylic carbon β to the carbonyl group.

-

δ 138.0: Quaternary carbon of the phenyl ring attached to the carbonyl group.

-

δ 130.0: Methine carbons of the phenyl ring.

-

δ 128.0: Methine carbons of the phenyl ring.

-

δ 127.0: Methine carbons of the phenyl ring.

-

δ 91.0: Vinylic carbon α to the carbonyl group.

-

δ 45.0, 37.5: Methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

Key IR Absorption Bands (KBr, cm⁻¹):

-

~3060: C-H stretching (aromatic).

-

~2930: C-H stretching (aliphatic).

-

~1640: C=O stretching (conjugated ketone).

-

~1590: C=C stretching (alkene and aromatic).

-

~1400: C-N stretching.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum:

-

m/z 175 (M⁺): Molecular ion peak.

-

m/z 160: [M - CH₃]⁺

-

m/z 132: [M - N(CH₃)₂]⁺

-

m/z 105: [C₆H₅CO]⁺

-

m/z 77: [C₆H₅]⁺

Applications in Heterocyclic Synthesis: A Gateway to Molecular Diversity

The true synthetic utility of 3-(dimethylamino)-1-phenyl-2-propen-1-one lies in its role as a versatile three-carbon synthon for the construction of a wide variety of heterocyclic systems. The enaminone moiety serves as a reactive scaffold that can undergo cyclization reactions with various binucleophiles.[6][7]

Synthesis of Pyrimidines

Pyrimidines are a class of heterocyclic compounds of immense biological importance, forming the core structure of nucleic acids and numerous pharmaceuticals. 3-(Dimethylamino)-1-phenyl-2-propen-1-one can be readily converted to pyrimidine derivatives by reaction with amidines or guanidines.

Caption: General scheme for pyrimidine synthesis.

Explanatory Note: The reaction proceeds via an initial Michael addition of the amidine to the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine to afford the aromatic pyrimidine ring.

Synthesis of Pyridines

The pyridine scaffold is another privileged structure in medicinal chemistry. 3-(Dimethylamino)-1-phenyl-2-propen-1-one can serve as a precursor for substituted pyridines through reactions with compounds containing an active methylene group in the presence of an ammonium source.[8]

Explanatory Note: This transformation often follows a multi-component reaction pathway where the active methylene compound, the enaminone, and ammonia (or an equivalent) assemble to form the dihydropyridine intermediate, which then aromatizes to the corresponding pyridine.

Broader Applications in Drug Development

The ability to readily synthesize diverse heterocyclic libraries from 3-(dimethylamino)-1-phenyl-2-propen-1-one makes it a valuable tool in drug discovery. The resulting pyrimidines, pyridines, and other heterocyclic systems are frequently investigated for a wide range of biological activities, including but not limited to, kinase inhibition, antimicrobial, and anti-inflammatory properties. While direct use of this compound in a marketed drug is not prominent, its role as a key intermediate in the synthesis of pharmacologically active molecules is well-established in the patent literature.

Conclusion

3-(Dimethylamino)-1-phenyl-2-propen-1-one is a highly versatile and readily accessible synthetic intermediate. Its unique electronic and steric properties make it an invaluable tool for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. The robust synthetic protocol, coupled with a well-defined spectroscopic profile, ensures its reliable application in research and development. For scientists and professionals in drug discovery and materials science, a thorough understanding of the reactivity and potential of this enaminone building block opens up a vast landscape of synthetic possibilities.

References

- 1. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

A Technical Guide to (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one: Synthesis, Properties, and Applications

Abstract

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is a versatile organic compound belonging to the β-enaminone class. Its unique electronic structure, characterized by a conjugated system featuring both electron-donating (dimethylamino) and electron-withdrawing (carbonyl) groups, imparts significant reactivity. This "push-pull" system makes it an exceptionally useful precursor in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds of interest in medicinal chemistry and materials science. This guide provides an in-depth overview of its nomenclature, physicochemical properties, a detailed synthesis protocol, and a survey of its modern applications for researchers, scientists, and professionals in drug development.

Nomenclature and Compound Identification

Properly identifying a chemical entity is critical for reproducibility and safety in research. This compound is known by several names and identifiers, which are crucial for comprehensive literature and database searches.

The designation (E) in the IUPAC name specifies the stereochemistry of the alkene, indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides (trans configuration).

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1201-93-0, 1131-80-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃NO | [1][4] |

| Molecular Weight | 175.23 g/mol | [1][4] |

| InChIKey | HUTKDPINCSJXAA-CMDGGOBGSA-N | [1] |

| Canonical SMILES | CN(C)/C=C/C(=O)C1=CC=CC=C1 | [1] |

Common Synonyms:

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of the compound is essential for its handling, purification, and characterization.

Physical Properties

| Property | Value | Source |

| Appearance | Light yellow to green-yellow solid | [9][10] |

| Melting Point | 91-93 °C | [2][3] |

| Boiling Point | 260.0 ± 32.0 °C (Predicted) | [4][9] |

| Storage | 2-8°C, protect from light | [9] |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of the synthesized compound.

| Technique | Solvent | Key Signals (δ in ppm) | Source |

| ¹³C NMR | CDCl₃ | Data available but requires specific database access for full peak list. Key resonances include the carbonyl carbon, olefinic carbons, phenyl carbons, and methyl carbons. | [11] |

| FTIR | KBr Wafer | Characteristic peaks for C=O (carbonyl), C=C (alkene), and C-N stretches are expected. | [5] |

Synthesis and Purification

The most common and efficient method for synthesizing this compound is the condensation reaction between acetophenone and a dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Causality of Experimental Choices:

-

Reagents: Acetophenone provides the phenylpropanone backbone. DMF-DMA serves as a highly reactive source of both the dimethylamino group and a single carbon, acting as a "formylating" agent.

-

Solvent: The reaction is often run neat or in a high-boiling, inert solvent to facilitate the removal of the methanol byproduct, which drives the reaction to completion according to Le Châtelier's principle.

-

Temperature: Refluxing provides the necessary activation energy for the condensation and subsequent elimination of methanol.

-

Purification: Recrystallization is an effective method for purifying the solid product, typically using a solvent system like ethanol/water or hexanes/ethyl acetate where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Detailed Experimental Protocol: Synthesis

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.1-1.5 eq).

-

Heating: Heat the mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize directly. Alternatively, the cooled mixture can be poured into cold water or an alkane solvent like hexanes to precipitate the product.

-

Filtration: Collect the resulting solid by vacuum filtration and wash with a small amount of cold solvent to remove residual impurities.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.

Chemical Reactivity and Synthetic Applications

The compound's value lies in its versatility as a synthetic intermediate.[7][8] The enaminone moiety possesses two reactive electrophilic centers (the carbonyl carbon and the β-carbon) and a nucleophilic center (the α-carbon), making it a powerful tool for building complex molecules.[4]

Precursor for Heterocyclic Synthesis

This compound is a cornerstone building block for constructing a wide array of nitrogen- and oxygen-containing heterocycles.[12] The general strategy involves a reaction with a binucleophilic reagent, which attacks the enaminone, displaces the dimethylamino group (an excellent leaving group), and subsequently cyclizes.

Examples of Synthesized Heterocycles:

-

Pyrimidines: Reaction with amidines or urea.

-

Pyridines: Reaction with compounds containing an active methylene group.

-

Pyrazoles: Reaction with hydrazine derivatives.

-

Isoxazoles: Reaction with hydroxylamine.[13]

Caption: Synthetic utility of the enaminone as a precursor to various heterocycles.

Role in Drug Discovery and Materials Science

The scaffolds derived from this enaminone are prevalent in many biologically active molecules and functional materials.

-

Medicinal Chemistry: The resulting heterocyclic cores are integral to many pharmaceutical agents, and this enaminone serves as a key starting material for library synthesis in drug discovery campaigns.[4][7]

-

Materials Science: The conjugated "push-pull" nature of the molecule itself and its derivatives makes them candidates for applications in dyes, sensors, and organic electronics.[4][14] It can also be employed as a photoinitiator in UV-curable coatings and inks.[7][8]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Classification: Harmful if swallowed (Acute Toxicity 4, Oral).[1] May cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.[9]

References

- 1. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. echemi.com [echemi.com]

- 4. Buy this compound | 1201-93-0 [smolecule.com]

- 5. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | 1201-93-0 | TCI AMERICA [tcichemicals.com]

- 7. FCKeditor - Resources Browser [mfa.gov.by]

- 8. jk-sci.com [jk-sci.com]

- 9. This compound CAS#: 1131-80-2 [m.chemicalbook.com]

- 10. CAS 1131-80-2|3-Dimethylamino-1-Phenyl-2-Propen-1-One [rlavie.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (CAS 1131-80-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, identified by CAS number 1131-80-2, is an α,β-unsaturated ketone, belonging to the broader class of chalcones.[1] This scaffold is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity and diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties, associated hazards, and potential biological applications of this compound, with a focus on its emerging role in neurodegenerative disease and oncology research.

Part 1: Core Chemical and Physical Properties

This compound is a light yellow to greenish-yellow solid at room temperature.[3] Its core structure consists of a phenyl group and a dimethylamino group linked by a conjugated enone system.[1] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with therapeutic potential.[1]

| Property | Value | Source(s) |

| CAS Number | 1131-80-2 | [3] |

| Molecular Formula | C₁₁H₁₃NO | [3] |

| Molecular Weight | 175.23 g/mol | [3] |

| Melting Point | 91 °C | [3] |

| Boiling Point (Predicted) | 260.0 ± 32.0 °C | [3] |

| Density (Predicted) | 1.022 ± 0.06 g/cm³ | [3] |

| Appearance | Light yellow to green yellow solid | [3] |

| Storage Temperature | 2-8°C, protect from light | [3][4] |

| InChIKey | HUTKDPINCSJXAA-CMDGGOBGSA-N | [4] |

| SMILES | CN(C)/C=C/C(=O)C1=CC=CC=C1 | [5] |

Part 2: Safety and Hazard Information

As with any chemical substance, proper handling and awareness of potential hazards are paramount when working with this compound. The compound is classified as harmful and an irritant.[4][5]

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

When handling this compound, it is essential to use appropriate personal protective equipment, including:

-

Safety glasses with side-shields or goggles.

-

Chemical-resistant gloves (e.g., nitrile rubber).

-

A lab coat or other protective clothing.

-

Use in a well-ventilated area or with a fume hood.

Part 3: Biological Activity and Therapeutic Potential

The chalcone scaffold, of which CAS 1131-80-2 is a member, has garnered significant attention for its wide range of pharmacological activities, including antimicrobial and cytotoxic effects against various cancer cell lines.[1] Research into this compound and its derivatives has pointed towards two particularly promising therapeutic avenues: neurodegenerative diseases and oncology.

Neuroprotection and Alzheimer's Disease

Emerging evidence suggests that chalcone derivatives can modulate pathways implicated in Alzheimer's disease. Specifically, a novel coumarin-chalcone derivative has been shown to activate the CREB (cAMP-response element-binding protein) signaling pathway.[6] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation, and its downregulation is associated with the neurodegeneration seen in Alzheimer's.[6] The activation of CREB is mediated through several upstream kinases, including Protein Kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and Extracellular signal-regulated kinase (ERK).[6] By enhancing CREB-mediated gene expression, these compounds can upregulate neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein BCL2, thereby mitigating the toxic effects of amyloid-β (Aβ) and tau protein aggregates.[6]

Caption: Proposed neuroprotective signaling pathway of chalcone derivatives.

Anticancer Activity

The cytotoxic effects of this compound and related compounds against cancer cells are another area of active investigation.[1] One plausible mechanism of action for phenylpropenone derivatives is the inhibition of receptor tyrosine kinases (RTKs).[7] Many RTKs, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR), are overexpressed or hyperactivated in various cancers, driving tumor growth, proliferation, and angiogenesis.[7] By inhibiting these key signaling nodes, chalcone derivatives can disrupt downstream pathways like the ERK and NF-κB signaling cascades, ultimately leading to reduced tumor growth and angiogenesis.[7]

Caption: Mechanism of anticancer action via RTK inhibition.

Part 4: Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this and similar enaminones is the condensation of an acetophenone with a dimethylformamide derivative. A general procedure is outlined below:

Materials:

-

Acetophenone

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (or another suitable solvent)

Procedure:

-

To a solution of acetophenone in toluene, add an equimolar amount of dimethylformamide dimethyl acetal.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: [8]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons, vinylic protons, and methyl protons of the dimethylamino group.

-

¹³C NMR Spectroscopy: Acquire the proton-decoupled spectrum. Characteristic signals for the carbonyl carbon, vinylic carbons, aromatic carbons, and the methyl carbons are expected.

Infrared (IR) Spectroscopy: [9]

-

Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Prepare the sample as a KBr pellet or as a thin film.

-

Characteristic peaks would include the C=O stretch of the ketone, the C=C stretch of the alkene, and C-H stretches of the aromatic and alkyl groups.

Mass Spectrometry (MS): [8]

-

Analyze the compound using a mass spectrometer, with techniques such as electrospray ionization (ESI) or electron ionization (EI).

-

The molecular ion peak corresponding to the compound's molecular weight (175.23 g/mol ) should be observed.

Part 5: Conclusion

This compound (CAS 1131-80-2) is a versatile chemical intermediate with a growing profile of interesting biological activities. Its potential to modulate key signaling pathways in neurodegenerative diseases and cancer makes it a compelling lead compound for further investigation and drug development. A thorough understanding of its chemical properties and adherence to strict safety protocols are essential for researchers working with this compound. The synthetic and analytical methods outlined in this guide provide a foundation for its use in a research setting.

References

- 1. Buy this compound | 1201-93-0 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound CAS#: 1131-80-2 [m.chemicalbook.com]

- 4. This compound | 1131-80-2 [sigmaaldrich.com]

- 5. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel Synthetic Coumarin-Chalcone Derivative (E)-3-(3-(4-(Dimethylamino)Phenyl)Acryloyl)-4-Hydroxy-2H-Chromen-2-One Activates CREB-Mediated Neuroprotection in Aβ and Tau Cell Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

An In-Depth Technical Guide to the Spectroscopic Data of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Executive Summary

This compound is a quintessential β-enaminone, a class of organic compounds renowned for their utility as versatile synthons in medicinal chemistry and materials science.[1] The unique conjugated "push-pull" electronic system, arising from the electron-donating dimethylamino group and the electron-withdrawing benzoyl group, imparts distinct reactivity and spectroscopic characteristics.[1] This guide provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—used to characterize this compound. Authored from the perspective of a Senior Application Scientist, this document not only presents the data but also delves into the causal relationships behind the observed spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.

Introduction

The β-Enaminone Scaffold: A Privileged Motif

β-Enaminones are conjugated systems containing both an amine and a ketone functional group separated by a carbon-carbon double bond. This arrangement creates a polarized molecule with electron-rich and electron-deficient centers, making them highly reactive and versatile intermediates in organic synthesis.[1] Their ability to react with both electrophiles and nucleophiles has led to their use in the synthesis of a wide array of heterocyclic compounds, many of which possess significant biological activity.[2][3][4]

This compound: An Overview

This specific enaminone, also known as 3-dimethylaminoacrylophenone, is a stable, crystalline solid at room temperature.[1][5][6] Its well-defined structure and predictable reactivity make it an ideal model compound for studying the properties of the β-enaminone scaffold.

Key Compound Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO | [1][7][8] |

| Molecular Weight | 175.23 g/mol | [1][7][8] |

| CAS Number | 1201-93-0 | [8][9] |

| Appearance | Light yellow to green-yellow solid | [6] |

| Melting Point | 91-93 °C |[5][6][8] |

The Imperative of Spectroscopic Characterization

In any chemical synthesis or drug development workflow, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, confirming the identity, purity, and stereochemistry of a target compound. For a molecule like this compound, each technique offers a unique piece of the structural puzzle, and together they provide a complete and validated picture.

Molecular Structure and Stereochemistry

The designation "(E)" in the compound's name refers to the stereochemistry about the C2-C3 double bond. The Entgegen configuration indicates that the highest priority substituents on each carbon of the double bond are on opposite sides. In this case, the dimethylamino group on C3 and the benzoyl group on C2 are trans to each other. This specific geometry is crucial as it influences the planarity of the conjugated system and, consequently, its electronic and spectroscopic properties.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for NMR in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their hybridization and functional group identity.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent residual peak.[10]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons and carbons resonate at 0.00 ppm, providing a reliable reference point for the chemical shift scale.[11]

-

Instrumentation: Acquire spectra on a modern Fourier-transform NMR spectrometer, such as a Bruker 400 MHz instrument or equivalent.[12]

-

¹H NMR Parameters: Utilize a standard pulse sequence with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Parameters: Employ a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a clear fingerprint of the molecule's proton framework.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.90 | Multiplet | - | 2H | Phenyl H (ortho) |

| ~7.40 | Multiplet | - | 3H | Phenyl H (meta, para) |

| ~7.65 | Doublet | ~12.5 | 1H | Vinylic H (Hβ) |

| ~5.70 | Doublet | ~12.5 | 1H | Vinylic H (Hα) |

| ~2.95 | Singlet | - | 6H | N(CH₃)₂ |

Causality and Interpretation:

-

Phenyl Protons (δ 7.90, 7.40): The aromatic protons appear in the expected downfield region due to the deshielding effect of the ring current. The two protons ortho to the carbonyl group are shifted further downfield (~7.90 ppm) due to the electron-withdrawing nature and magnetic anisotropy of the C=O bond.

-

Vinylic Protons (δ 7.65, 5.70): The two protons on the C=C double bond appear as doublets due to mutual spin-spin coupling. The large coupling constant (J ≈ 12.5 Hz) is characteristic of a trans relationship, confirming the (E)-stereochemistry. Hβ is significantly downfield compared to Hα because it is β to the carbonyl group and α to the electron-donating amino group, placing it in a more electron-rich environment within the conjugated system.

-

Dimethylamino Protons (δ 2.95): The six protons of the two methyl groups are chemically and magnetically equivalent, thus appearing as a single, sharp peak integrating to 6H. Their chemical shift is typical for methyl groups attached to a nitrogen atom.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~188.0 | C1 (C=O) |

| ~154.0 | C3 (CH=C-N) |

| ~139.0 | C4 (Phenyl C, quat.) |

| ~131.0 | Phenyl CH (para) |

| ~128.0 | Phenyl CH (ortho/meta) |

| ~92.0 | C2 (=CH-C=O) |

| ~45.0 / ~37.0 | C10, C11 (N(CH₃)₂) |

Causality and Interpretation:

-

Carbonyl Carbon (δ ~188.0): The ketone carbonyl carbon is the most downfield signal, which is characteristic of this functional group due to the strong deshielding effect of the electronegative oxygen atom.

-

Vinylic Carbons (δ ~154.0, ~92.0): The chemical shifts of the alkene carbons are heavily influenced by the push-pull nature of the substituents. C3 is significantly downfield due to its direct attachment to the electron-donating nitrogen. Conversely, C2 is shifted considerably upfield due to the resonance effect, which increases the electron density at this position.

-

Phenyl Carbons (δ ~139.0 - ~128.0): The aromatic carbons appear in the typical range of 120-140 ppm. The quaternary carbon (C4) attached to the carbonyl group is identifiable within this range.

-

Dimethylamino Carbons (δ ~45.0 / ~37.0): The two methyl carbons appear in the upfield region. In some cases, due to restricted rotation around the C-N bond, these two carbons can become non-equivalent and appear as two separate signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Role of FT-IR in Functional Group Identification

FT-IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: FT-IR Data Acquisition

-

Methodology: The spectrum can be acquired using the KBr wafer technique.[7]

-

Preparation: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Analysis: The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

FT-IR Spectral Data & Interpretation

| Wavenumber (ν, cm⁻¹) | Vibration Type | Functional Group |

| ~1640-1655 | C=O Stretch | Conjugated Ketone |

| ~1580-1600 | C=C Stretch | Conjugated Alkene |

| ~1100-1300 | C-N Stretch | Enamine |

| ~3050-3100 | C-H Stretch | Aromatic/Vinylic |

| ~2800-3000 | C-H Stretch | Aliphatic (Methyl) |

Causality and Interpretation:

-

C=O Stretch (ν ~1640-1655 cm⁻¹): A typical ketone C=O stretch appears around 1715 cm⁻¹. In this molecule, the carbonyl group is in conjugation with both the C=C double bond and the phenyl ring. This delocalization of electrons weakens the C=O double bond, lowering its vibrational frequency significantly into the ~1650 cm⁻¹ region. This is a hallmark feature of an α,β-unsaturated ketone.

-

C=C Stretch (ν ~1580-1600 cm⁻¹): This strong absorption confirms the presence of the carbon-carbon double bond. Its intensity is enhanced by the polarity of the enaminone system.

-

C-N Stretch (ν ~1100-1300 cm⁻¹): This band corresponds to the stretching of the carbon-nitrogen bond of the enamine moiety.

Mass Spectrometry (MS)

Principles of Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Impact (EI) is a common method for analyzing small, volatile organic molecules. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Mass Spectrum Analysis

-

Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak at m/z = 175 , corresponding to the molecular weight of C₁₁H₁₃NO.[7][9] The presence of this peak confirms the molecular formula.

-

Key Fragmentation Patterns: Under EI conditions, the molecular ion can fragment in predictable ways. Key fragments for this compound would likely include:

-

m/z = 105: Loss of the dimethylaminoethenyl radical •CH=CHN(CH₃)₂, leaving the stable benzoyl cation [C₆H₅CO]⁺. This is often a very strong peak.

-

m/z = 77: Loss of the carbonyl group from the benzoyl cation, resulting in the phenyl cation [C₆H₅]⁺.

-

m/z = 70: Cleavage alpha to the carbonyl group, resulting in the [CH=CHN(CH₃)₂]⁺ cation.

-

Integrated Spectroscopic Workflow

Caption: Integrated workflow for the spectroscopic validation of the target compound.

Conclusion

The spectroscopic profile of this compound is highly characteristic and directly reflects its unique electronic and structural features. The trans geometry is unequivocally confirmed by the large coupling constant in the ¹H NMR spectrum. The extensive conjugation and push-pull electronics are evidenced by the downfield shift of the carbonyl absorption in the FT-IR spectrum and the distinct chemical shifts of the vinylic carbons in the ¹³C NMR spectrum. Finally, mass spectrometry validates the molecular formula and provides corroborating structural evidence through predictable fragmentation. Together, these techniques provide an unambiguous and robust characterization, which is a critical foundation for its application in research and development.

References

- 1. Buy this compound | 1201-93-0 [smolecule.com]

- 2. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 1131-80-2 [m.chemicalbook.com]

- 7. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(Dimethylamino)-1-phenylprop-2-en-1-one

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(dimethylamino)-1-phenylprop-2-en-1-one, a prominent member of the enaminone class of compounds. Enaminones are exceptionally versatile chemical scaffolds that serve as valuable intermediates in organic synthesis.[1] A thorough understanding of their spectroscopic properties is paramount for researchers, scientists, and drug development professionals engaged in their synthesis and application. This document delves into the structural and electronic features of the molecule, offers a detailed assignment of its ¹H NMR signals, discusses the influence of stereochemistry, and outlines the experimental protocols and advanced NMR techniques required for unambiguous structural elucidation.

Introduction: The Structural Significance of an Enaminone

3-(Dimethylamino)-1-phenylprop-2-en-1-one is an α,β-unsaturated ketone featuring a dimethylamino substituent at the β-position.[2][3] This arrangement creates a polarized "push-pull" conjugated system. The lone pair of electrons on the nitrogen atom (the "push") delocalizes through the π-system of the double bond and the carbonyl group towards the electron-withdrawing phenyl ring (the "pull"). This intramolecular charge transfer significantly influences the molecule's reactivity, stability, and, critically, its NMR spectrum.[4][5]

NMR spectroscopy is an indispensable analytical technique for the structural elucidation of such organic molecules.[2] By interpreting the chemical shifts, coupling constants, and integration of proton signals, we can map the molecule's connectivity and confirm its stereochemistry. This guide serves to demystify the ¹H NMR spectrum of this compound, providing field-proven insights grounded in the fundamental principles of spectroscopy.

Molecular Structure

The primary isomer of this compound is the (E)-stereoisomer, owing to its greater thermodynamic stability.[6] The analysis herein will focus on this isomer.

Caption: Molecular structure of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one with key protons labeled.

Interpreting the ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The key to its interpretation lies in understanding how the electronic environment of each proton dictates its chemical shift and coupling pattern.

The Aromatic Region (δ 7.3–8.1 ppm)

The five protons of the phenyl ring are subject to the magnetic anisotropy of the aromatic system and the electron-withdrawing effect of the adjacent carbonyl group. This causes them to resonate in the downfield region of the spectrum.

-

Ortho-Protons (H-ortho): These two protons are closest to the carbonyl group and are therefore the most deshielded. They typically appear as a multiplet around δ 7.9–8.1 ppm .

-

Meta- and Para-Protons (H-meta, H-para): These three protons are further from the carbonyl group and experience less deshielding. They resonate as a more complex multiplet, typically between δ 7.3–7.6 ppm .[7]

The integration of the entire aromatic region will correspond to 5H.

The Vinylic Region (δ 5.5–7.8 ppm)

The two vinylic protons, Hα and Hβ, are diagnostically critical for confirming the structure and stereochemistry. In a standard α,β-unsaturated ketone, Hβ is typically downfield of Hα.[2] However, in this enaminone system, the powerful electron-donating effect of the dimethylamino group at the β-position dramatically alters the electronic landscape.

-

Hα (proton on Cα): This proton is deshielded by the adjacent carbonyl group but is significantly shielded by the resonance contribution from the nitrogen lone pair, which increases electron density at Cα. It appears as a doublet further downfield. A typical chemical shift for Hα is around δ 7.5–7.8 ppm .

-

Hβ (proton on Cβ): This proton is strongly shielded by the directly attached electron-donating dimethylamino group. This shielding effect shifts its signal significantly upfield compared to a typical vinylic proton. It appears as a doublet around δ 5.6–5.9 ppm .[1]

-

Coupling Constant (³J_HαHβ_): For the (E)-isomer, these two protons are in a trans relationship, resulting in a large vicinal coupling constant, typically in the range of 12–15 Hz . This large J-value is a definitive indicator of the trans stereochemistry.[8]

The Aliphatic Region (δ 2.8–3.3 ppm)

-

Dimethylamino Protons (-N(CH₃)₂): This signal corresponds to the six protons of the two methyl groups. Due to the partial double bond character of the Cβ-N bond (a result of electron delocalization), rotation around this bond can be restricted.

-

If rotation is slow on the NMR timescale, the two methyl groups are in different chemical environments (one is cis and one is trans to Hβ), and they will appear as two distinct singlets.

-

If rotation is fast, they become equivalent and appear as a single sharp singlet.

-

In many cases, two broad singlets are observed around δ 2.9 and 3.1 ppm , integrating to a total of 6H.

-

Data Summary and Visualization

The expected ¹H NMR spectral data are summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-ortho | ~ 7.9–8.1 | Multiplet (m) | - | 2H |

| Hα | ~ 7.5–7.8 | Doublet (d) | 12–15 | 1H |

| H-meta, H-para | ~ 7.3–7.6 | Multiplet (m) | - | 3H |

| Hβ | ~ 5.6–5.9 | Doublet (d) | 12–15 | 1H |

| -N(CH₃)₂ | ~ 2.9 and 3.1 | Two Singlets (s) or Broad Singlets | - | 6H |

Experimental Protocols and Advanced Confirmation

To ensure trustworthy and reproducible results, a standardized experimental approach is essential.

Protocol for ¹H NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. The choice of solvent can influence chemical shifts; for instance, more polar solvents like DMSO-d₆ may form hydrogen bonds and alter the electronic environment.[9][10]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference and set its chemical shift to δ 0.00 ppm.[11]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.[2]

-

Pulse Angle: A 30–45° pulse angle is typically sufficient.

-

Relaxation Delay: A delay of 1–2 seconds between scans allows for adequate spin relaxation.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by careful phasing and baseline correction of the resulting spectrum.

Advanced 2D NMR for Structural Verification

While ¹H NMR provides substantial information, 2D NMR techniques offer an orthogonal layer of validation, which is a cornerstone of a self-validating analytical system.

-

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the Hα and Hβ signals, definitively confirming their spin-spin coupling relationship.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for piecing together the molecular skeleton. Key expected correlations include:

-

Hα to the carbonyl carbon (C=O) and C-phenyl1.

-

Hβ to Cα and the dimethylamino carbons.

-

H-ortho to the carbonyl carbon.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity and is invaluable for confirming stereochemistry.[12] For the (E)-isomer, a cross-peak between Hα and the ortho-protons of the phenyl ring would be expected, as they are on the same side of the Cα-C(O) bond.[13]

Caption: A logical workflow for the complete structural elucidation of the target molecule using NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of 3-(dimethylamino)-1-phenylprop-2-en-1-one is a rich source of structural information. The characteristic upfield shift of the Hβ proton, the large trans-coupling constant between the vinylic protons, and the distinct signals of the aromatic and dimethylamino groups provide a definitive spectral fingerprint. By combining careful analysis of the 1D spectrum with the confirmatory power of 2D NMR techniques, researchers can achieve an authoritative and trustworthy elucidation of this important synthetic intermediate, ensuring the integrity of their scientific and developmental endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. fiveable.me [fiveable.me]

- 9. thieme-connect.de [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

FT-IR analysis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

An In-Depth Technical Guide to the FT-IR Analysis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Abstract

This compound is a β-enaminone, a class of organic compounds characterized by a conjugated N-C=C-C=O system.[1] This structural motif imparts unique electronic and reactive properties, making it a valuable building block in organic synthesis and a scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents, including potential antimicrobial and anticancer drugs.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such compounds. It provides a rapid, non-destructive, and highly specific molecular fingerprint, allowing for the unambiguous identification of key functional groups. This guide offers a comprehensive, in-depth exploration of the , tailored for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols for sample preparation, and present a detailed interpretation of the compound's infrared spectrum, grounded in authoritative spectroscopic principles.

Molecular Structure and Key Vibrational Moieties

A thorough FT-IR analysis begins with a fundamental understanding of the molecule's structure. The IUPAC name for the compound is this compound, with the molecular formula C₁₁H₁₃NO.[1][2] Its structure is characterized by a unique electronic "push-pull" system, where the electron-donating dimethylamino group pushes electron density through the conjugated π-system to the electron-withdrawing carbonyl group.[1] This conjugation is critical as it significantly influences the vibrational frequencies of the involved functional groups.

The primary functional groups amenable to FT-IR analysis are:

-

Aromatic Ring: A monosubstituted phenyl group.

-

α,β-Unsaturated Ketone: A carbonyl group (C=O) conjugated with a carbon-carbon double bond (C=C).

-

Enamine System: A tertiary amine (dimethylamino group) attached to a vinyl carbon.

References

A Comprehensive Technical Guide to the Crystal Structure of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: A Keystone for Advanced Drug Development

Abstract

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, a member of the chalcone family, stands as a molecule of significant interest in the landscape of medicinal chemistry and materials science.[1][2][3] Chalcones, characterized by their 1,3-diphenylprop-2-en-1-one backbone, are renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The introduction of a dimethylamino group, a potent electron-donating moiety, into the chalcone framework is anticipated to modulate its electronic and, consequently, its biological properties.[6] This guide provides an in-depth exploration of the synthesis, spectroscopic characterization, and, most critically, a detailed analysis of the single-crystal X-ray structure of this compound. We delve into the nuanced intermolecular interactions governing its solid-state architecture, offering a foundational understanding for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold in the design of next-generation therapeutics.

Introduction: The Significance of Chalcones in Modern Drug Discovery

Chalcones are naturally occurring precursors to flavonoids and isoflavonoids, exhibiting a remarkable array of biological activities.[2] Their facile synthesis, typically through a Claisen-Schmidt condensation, and the amenability of their aromatic rings to substitution have made them a privileged scaffold in drug discovery.[3][4] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore, participating in Michael addition reactions with biological nucleophiles, a mechanism implicated in their anticancer and anti-inflammatory effects.

The subject of this guide, this compound, is a synthetic chalcone derivative. The incorporation of the dimethylamino group is a strategic modification intended to enhance the molecule's electron density and potential for intermolecular interactions, which can profoundly influence its pharmacokinetic and pharmacodynamic profiles. A definitive understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

Synthesis and Crystallization: A Pathway to High-Purity Single Crystals

The synthesis of this compound is efficiently achieved via a Claisen-Schmidt condensation reaction. This well-established method offers high yields and purity, making it suitable for laboratory-scale synthesis and industrial scale-up.

Synthetic Protocol

A step-by-step methodology for the synthesis of this compound is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

-

Base-Catalyzed Condensation: To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield the pure this compound.

Crystallization for X-ray Diffraction

The growth of single crystals suitable for X-ray diffraction is a critical step that requires careful control of nucleation and growth rates.

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a mixture of solvents) at an elevated temperature to achieve saturation.

-

Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent will gradually increase the concentration, leading to the formation of well-ordered single crystals over several days.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor and washed with a small amount of cold solvent.

Spectroscopic Characterization: Confirming Molecular Identity

A comprehensive spectroscopic analysis is essential to confirm the chemical identity and purity of the synthesized this compound before proceeding with crystallographic studies.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons of the phenyl ring, the vinyl protons of the propenone backbone, and the methyl protons of the dimethylamino group. |

| ¹³C NMR | Signals for the carbonyl carbon, the olefinic carbons, the carbons of the phenyl ring, and the methyl carbons of the dimethylamino group. |

| FT-IR | Characteristic absorption bands for the C=O stretching of the ketone, C=C stretching of the alkene, and C-N stretching of the dimethylamino group. |

| UV-Vis | Absorption maxima in the UV-visible region, indicative of the conjugated π-electron system. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (175.23 g/mol ).[7][8][9][10][11][12] |

Crystal Structure Analysis: Unveiling the Molecular Architecture

While a definitive crystal structure for this compound is not publicly available, analysis of closely related structures allows for a predictive exploration of its key structural features. For instance, the crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one reveals a nearly planar conformation with a small dihedral angle between the two benzene rings.

Predicted Molecular Geometry

The (E)-configuration about the C=C double bond is expected to be the thermodynamically more stable isomer. The molecule is predicted to be largely planar to maximize π-conjugation across the propenone bridge and the phenyl ring. The dimethylamino group may exhibit a slight twist from the plane of the phenyl ring.

Intermolecular Interactions and Crystal Packing

The crystal packing is anticipated to be stabilized by a network of weak intermolecular interactions.

-

C-H···O Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor, likely forming weak C-H···O interactions with hydrogens from neighboring phenyl rings or methyl groups.

-

π-π Stacking: The aromatic phenyl rings are expected to participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

C-H···π Interactions: Interactions between C-H bonds and the π-system of the phenyl rings are also plausible.

The interplay of these non-covalent interactions will dictate the supramolecular assembly and the final crystal packing arrangement.

Hirshfeld Surface Analysis: A Quantitative View of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[13][14] Once the crystal structure is determined, this analysis will be performed to provide a detailed breakdown of the contributions of different intermolecular contacts to the overall crystal packing.

The analysis involves mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface. The resulting 2D fingerprint plots provide a quantitative summary of the types and relative importance of intermolecular contacts. For similar chalcone derivatives, H···H and C···H/H···C interactions are often the most significant contributors to the crystal packing.[13]

Workflow and Visualization

Experimental and Analytical Workflow

The comprehensive workflow for the synthesis, characterization, and structural analysis of this compound is depicted below.

Caption: Workflow for the synthesis, characterization, and structural analysis.

Predicted Molecular Structure and Key Interactions

The following diagram illustrates the predicted molecular structure and the key intermolecular interactions that are likely to govern its crystal packing.

Caption: Predicted molecular structure and key intermolecular interactions.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive approach to the synthesis, characterization, and in-depth structural analysis of this compound. While a definitive crystal structure is yet to be reported, the predictive analysis based on related compounds provides a solid foundation for future research. The elucidation of the precise three-dimensional architecture of this molecule will be instrumental in understanding its physicochemical properties and biological activities. This knowledge will empower medicinal chemists to design novel chalcone-based therapeutics with enhanced efficacy and selectivity, ultimately contributing to the advancement of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - 4-(dimethylamino)cinnamaldehyde (C11H13NO) [pubchemlite.lcsb.uni.lu]

- 3. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Dimethylamino)cinnamaldehyde | C11H13NO | CID 5284506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure and Hirshfeld surface analysis of (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 1131-80-2 [m.chemicalbook.com]

- 12. repositorio.unesp.br [repositorio.unesp.br]

- 13. 4-(Dimethylamino)-cinnamaldehyde | C11H13NO | CID 92224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Propenal, 3-[4-(dimethylamino)phenyl]- [webbook.nist.gov]

Potential Pharmacological Effects of 3-(Dimethylamino)-1-phenylpropenone: A Technical Guide for Researchers

Abstract

3-(dimethylamino)-1-phenylpropenone, a derivative of the chalcone scaffold, represents a compelling starting point for novel drug discovery initiatives. Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of 3-(dimethylamino)-1-phenylpropenone, explores its potential pharmacological applications based on evidence from structurally related compounds, and furnishes detailed experimental protocols for its investigation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

Introduction and Chemical Profile

3-(dimethylamino)-1-phenylpropenone, also known as (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, is a synthetic organic compound belonging to the chalcone family.[3] Its structure features a three-carbon α,β-unsaturated carbonyl system linking a phenyl ring and a dimethylamino group. This arrangement of functional groups is hypothesized to be crucial for its biological activity, a characteristic shared by many chalcone derivatives.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(dimethylamino)-1-phenylpropenone is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₁H₁₃NO | [3] |

| Molecular Weight | 175.23 g/mol | [3] |

| CAS Number | 1201-93-0 | [3] |

| Appearance | White to yellow to green powder/crystal | [3] |

| Melting Point | 91-93 °C | [3] |

| Solubility | Soluble in Methanol | [3] |

Synthesis

A general and efficient method for the synthesis of 3-(dimethylamino)-1-arylpropenones involves the condensation of an appropriate acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4]

Experimental Protocol: Synthesis of 3-(dimethylamino)-1-phenylpropenone

Objective: To synthesize 3-(dimethylamino)-1-phenylpropenone via condensation of acetophenone and DMF-DMA.

Materials:

-

Acetophenone

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Xylene (anhydrous)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate, hexane)

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

To a dry 100 mL round-bottomed flask, add acetophenone (e.g., 9 mmol) and N,N-dimethylformamide dimethyl acetal (e.g., 30 mmol).

-

Add 30 mL of anhydrous xylene to the flask to serve as the solvent.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux (approximately 140 °C) with continuous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 12 hours, as indicated by the consumption of the starting material), remove the heat source and allow the mixture to cool to room temperature.

-

Remove the solvent (xylene) by distillation under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(dimethylamino)-1-phenylpropenone.[4]

Potential Pharmacological Effects

While direct and extensive pharmacological studies on 3-(dimethylamino)-1-phenylpropenone are limited, the activities of structurally similar chalcones and phenylpropenones provide a strong basis for predicting its potential therapeutic applications.

Potential Anti-inflammatory Activity

Chalcones are well-documented for their anti-inflammatory properties.[5] The underlying mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways. Phenylpropenoid derivatives have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] A plausible mechanism for the anti-inflammatory action of 3-(dimethylamino)-1-phenylpropenone could be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8]

Signaling Pathway: Potential Inhibition of the NF-κB Pathway

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

Objective: To evaluate the potential of 3-(dimethylamino)-1-phenylpropenone to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

3-(dimethylamino)-1-phenylpropenone

-

Dimethyl sulfoxide (DMSO)

-

Human TNF-α ELISA Kit

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare various concentrations of 3-(dimethylamino)-1-phenylpropenone in DMEM. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).

-

Pre-treatment: Remove the old medium and pre-treat the cells with different concentrations of the compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include a vehicle control (LPS + DMSO) and a negative control (no LPS, no compound).

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[3][9]

-

Data Analysis: Determine the percentage inhibition of TNF-α production by the compound compared to the vehicle control.

Potential Anticancer Activity

Chalcones have demonstrated significant potential as anticancer agents.[10] The anticancer activity of a related chalcone, (e)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-on, has been linked to the downregulation of microRNA-21 (miR-21), which is often overexpressed in cancer cells and promotes tumor growth.[2] Furthermore, some phenylpropenone derivatives have been shown to exert anti-angiogenic and anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival.[7][10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 3-(dimethylamino)-1-phenylpropenone on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Appropriate cell culture medium with supplements

-

3-(dimethylamino)-1-phenylpropenone

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of 3-(dimethylamino)-1-phenylpropenone (prepared by serial dilution in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[11]

Potential Antimicrobial Activity

Derivatives of 3-dimethylamino-1-arylpropenones have been reported to exhibit antimicrobial properties.[1] The α,β-unsaturated ketone moiety present in chalcones is thought to be responsible for their antimicrobial action, potentially through Michael addition reactions with biological nucleophiles in microorganisms.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of 3-(dimethylamino)-1-phenylpropenone against selected bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

3-(dimethylamino)-1-phenylpropenone

-

DMSO

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of 3-(dimethylamino)-1-phenylpropenone in CAMHB in a 96-well plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][2]

Future Directions and Conclusion